

Chemical and physical properties of Dihydroartemisinin

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Compound of Interest

Compound Name: Dihydroartemisinin

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An In-depth Technical Guide to **Dihydroartemisinin**: Chemical and Physical Properties

Introduction

Dihydroartemisinin (DHA), also known as arteminol, is a semi-synthetic derivative of artemisinin, a compound extracted from the plant *Artemisia annua*. It is the active metabolite of all artemisinin-based compounds and is a potent antimalarial drug in its own right.[1] Beyond its well-established role in treating malaria, a growing body of research has highlighted its significant anticancer properties, making it a molecule of intense interest in drug development.[2][3] This technical guide provides a comprehensive overview of the core chemical and physical properties of **Dihydroartemisinin**, details key experimental protocols for its analysis, and visualizes its complex signaling pathways for researchers, scientists, and drug development professionals.

Chemical Properties

Dihydroartemisinin is a sesquiterpene lactone containing a crucial 1,2,4-trioxane ring, which is believed to be responsible for its therapeutic effects.[4] The chemical properties are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₁₅ H ₂₄ O ₅	[5] [6] [7]
Molecular Weight	284.35 g/mol	[7] [8] [9]
IUPAC Name	(3R,5aS,6R,8aS,9R,10S,12R,12aR)-Decahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-ol	[10]
CAS Number	71939-50-9	[5] [7]
Appearance	White crystalline powder or needle-like crystals.	[5] [8] [11]
pKa (Predicted)	12.11 - 12.61 (Strongest Acidic)	[8] [12]
LogP (Predicted)	2.25 - 2.84	[6] [12]

Physical Properties

The physical characteristics of DHA, particularly its solubility, are critical factors influencing its bioavailability and formulation development.

Property	Value	Source(s)
Melting Point	144 - 165 °C	[5][8][11]
Solubility		
Water	Poorly soluble (<0.1 g/L).	[4][13][14]
Organic Solvents	Soluble in chloroform, acetone, ethyl acetate, and ethanol.	[5][11][14]
DMSO	41.67 - 52.5 mg/mL	[7][8]
Density (Predicted)	1.24 - 1.3 g/cm ³	[6][7][8]
Boiling Point (Predicted)	375.6 ± 42.0 °C at 760 mmHg	[6][8]
Polar Surface Area	57.15 Å ²	[12]

Experimental Protocols

This section outlines the methodologies for key experiments related to the analysis and characterization of **Dihydroartemisinin**.

Quantification of Dihydroartemisinin in Plasma via LC-MS

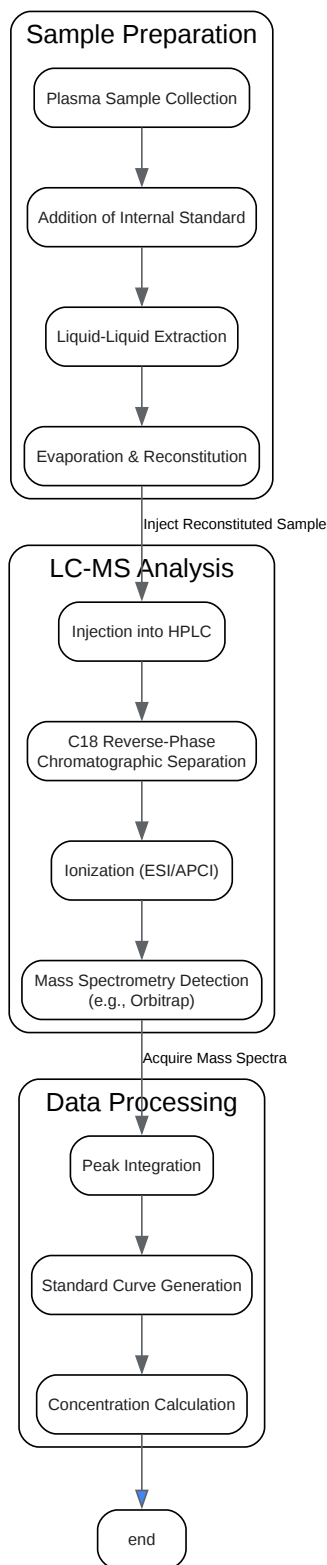
Liquid chromatography-mass spectrometry (LC-MS) is a standard method for the sensitive and specific quantification of DHA in biological matrices like human plasma.

Methodology Overview:

- **Sample Preparation:** A simple liquid-liquid extraction is performed to isolate DHA from the plasma matrix. The residue is then reconstituted in an appropriate solvent (e.g., acetonitrile) for injection into the LC-MS system.[15]
- **Chromatographic Separation:** Separation is achieved using a reverse-phase C18 column. [15][16] An isocratic mobile phase, typically consisting of acetonitrile and water with a formic acid modifier (e.g., 80:20 v/v), is used to elute the compound.[15][16]

- **Mass Spectrometric Detection:** A high-resolution mass spectrometer, such as an LTQ-Orbitrap, is used for detection.^{[15][16]} Detection is typically performed in positive ion mode, monitoring for the protonated molecule $[M+H]^+$ or related adducts and fragments. For DHA, a common ion observed is m/z 267.15, corresponding to the neutral loss of water ($[MH-H_2O]^+$).^[15]
- **Quantification:** The concentration of DHA is determined by comparing the peak area of the analyte to that of an internal standard (e.g., artemisinin) and referencing a standard curve.^[16] The limit of quantification (LOQ) for DHA can reach as low as 0.6 ng/mL.^[16]

Experimental Workflow: LC-MS Quantification of DHA

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Workflow for quantifying DHA in plasma using LC-MS.

Cell Viability and Apoptosis Assays

To evaluate the anticancer activity of DHA, cell-based assays are crucial.

Methodology for Cell Viability (MTT/CCK-8 Assay):

- Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
- Cells are then treated with varying concentrations of DHA (e.g., 0.2 μ M to 600 μ mol/L) for specific time periods (e.g., 24, 48, 72 hours).[7]
- Following treatment, a reagent such as MTT or CCK-8 is added to each well.
- Viable cells metabolize the reagent, producing a colored formazan product.
- The absorbance of the solution is measured using a microplate reader, which correlates with the number of viable cells.

Methodology for Apoptosis Detection (Western Blot):

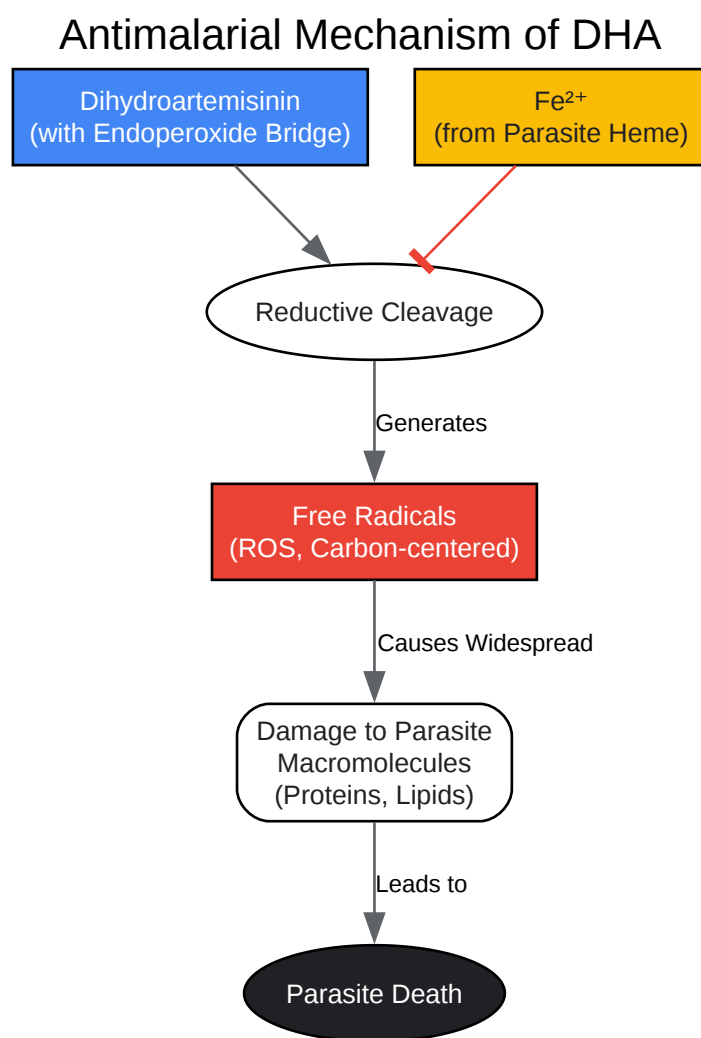
- Cells are treated with DHA as described above.
- Total protein is extracted from the cells.
- Protein concentration is quantified to ensure equal loading.
- Proteins are separated by size using SDS-PAGE and transferred to a membrane.
- The membrane is incubated with primary antibodies specific for apoptosis-related proteins (e.g., Bax, Bcl-2, cleaved Caspase-3, Cytochrome c).[17]
- A secondary antibody conjugated to an enzyme is added, and a chemiluminescent substrate is used to visualize the protein bands. The intensity of the bands indicates the expression level of the target proteins.

Signaling Pathways and Mechanism of Action

DHA exerts its therapeutic effects through multiple complex signaling pathways, which differ based on the target organism (malaria parasite vs. cancer cell).

Antimalarial Mechanism of Action

The primary antimalarial action of DHA is initiated by the cleavage of its endoperoxide bridge. This process is catalyzed by ferrous iron (Fe^{2+}), which is abundant in the iron-rich heme groups within the Plasmodium parasite that resides in red blood cells.[4] This reaction generates highly reactive free radicals, including carbon-centered radicals and reactive oxygen species (ROS). These radicals subsequently damage a wide array of biological macromolecules within the parasite, such as proteins and lipids, leading to oxidative stress and ultimately, cell death.[4]



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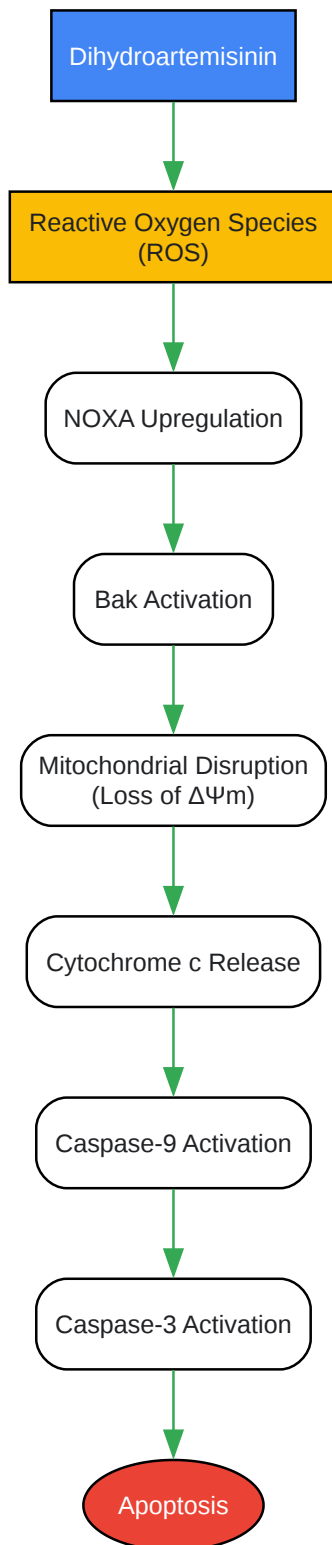
Iron-catalyzed generation of free radicals by DHA.

Anticancer Signaling Pathways

DHA's anticancer effects are multifaceted, involving the induction of apoptosis (programmed cell death) and the modulation of numerous signaling pathways that govern cell proliferation, survival, and metastasis.[\[2\]](#)

A. Induction of Intrinsic Apoptosis: DHA is a potent inducer of apoptosis in cancer cells. A primary mechanism involves the generation of ROS, which leads to oxidative stress.[\[18\]](#)[\[19\]](#) This triggers the intrinsic, or mitochondrial, pathway of apoptosis. Key events include the upregulation of the BH3-only protein NOXA, which in turn activates the pro-apoptotic protein Bak.[\[18\]](#)[\[19\]](#) Bak activation leads to a loss of mitochondrial membrane potential, the release of cytochrome c into the cytoplasm, and the subsequent activation of a caspase cascade (initiator caspase-9 and effector caspase-3), culminating in cell death.[\[17\]](#)[\[18\]](#)[\[19\]](#)

DHA-Induced Intrinsic Apoptosis Pathway

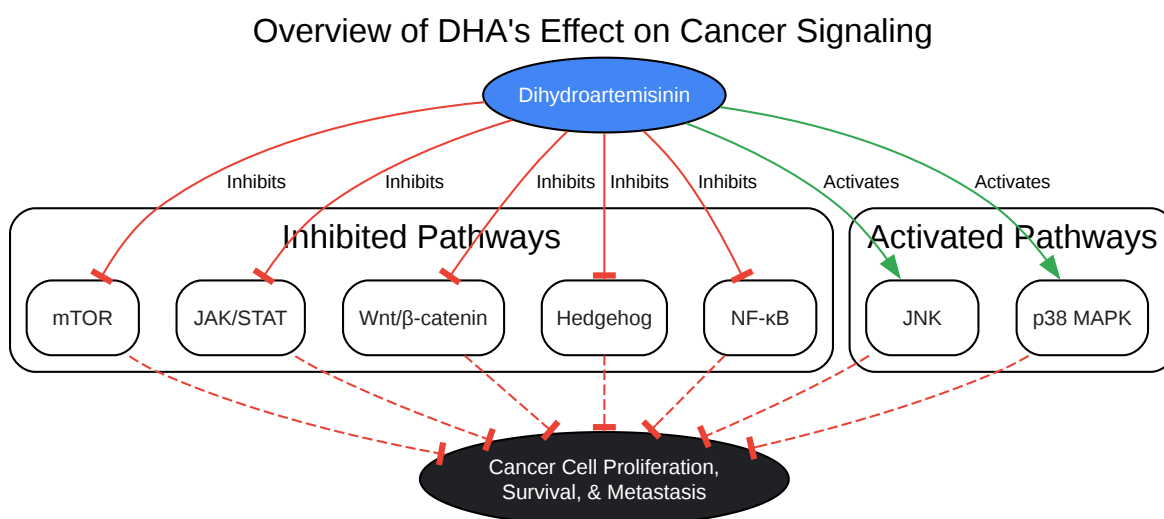


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Key steps in the DHA-induced mitochondrial apoptosis pathway.

B. Modulation of Key Cancer Pathways: Beyond apoptosis, DHA influences a broad spectrum of signaling cascades. It has been shown to inhibit several pro-survival and pro-proliferative pathways while activating stress-response pathways.[2][20] This dual action contributes to its potent antitumor activity across various cancer types.

- **Inhibited Pathways:** Key pathways suppressed by DHA include mTOR (a central regulator of cell growth), JAK/STAT (involved in inflammation and cell proliferation), Wnt/ β -catenin (critical in development and cancer), Hedgehog, and NF- κ B (a key pro-survival factor).[2][3][20][21][22]
- **Activated Pathways:** DHA activates stress-activated protein kinase (SAPK) pathways, such as JNK and p38 MAPK, which can promote apoptosis in response to cellular stress.[2][3][20]



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DHA modulates multiple pro- and anti-tumorigenic pathways.

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